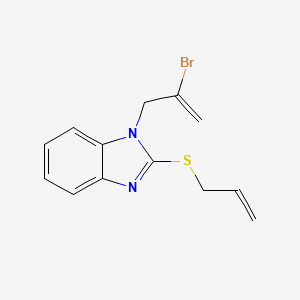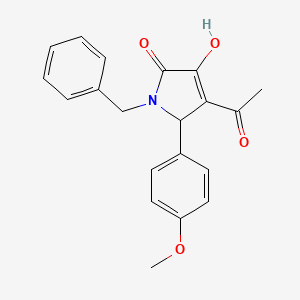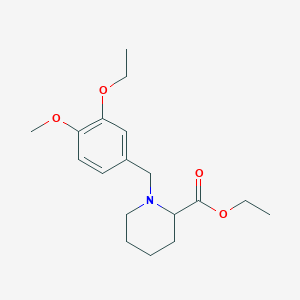![molecular formula C22H20ClNO2S B5203608 N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as CM-272, is a novel small molecule inhibitor that has shown promising results in various scientific research applications. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes such as cell growth, proliferation, and survival.
作用机制
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that plays a crucial role in many cellular processes such as cell growth, proliferation, and survival. By inhibiting CK2, N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide can disrupt these processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. Moreover, it can sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been found to have anti-inflammatory effects and can protect against neurodegeneration.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has been extensively studied for its potential use in cancer therapy, making it a well-established tool for cancer research. However, N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, its inhibitory effect on CK2 can also affect other cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide. One potential direction is to investigate its use in combination therapy with other cancer drugs. Moreover, its potential use in the treatment of other diseases such as inflammation and neurodegenerative disorders should also be explored. Furthermore, the development of more potent and selective CK2 inhibitors based on the structure of N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide could lead to the discovery of new therapeutic agents for cancer and other diseases.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the preparation of 5-chloro-2-methoxyaniline, which is then reacted with 4-(methylthio)benzaldehyde to form N-(5-chloro-2-methoxyphenyl)-4-(methylthio)benzamide. This intermediate is then reacted with 4-methylbenzenethiol in the presence of a catalyst to form the final product, N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, it has been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also shown potential in the treatment of various other diseases such as inflammation, neurodegenerative disorders, and viral infections.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-15-3-10-19(11-4-15)27-14-16-5-7-17(8-6-16)22(25)24-20-13-18(23)9-12-21(20)26-2/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJUAGWWWNUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)


![11-butoxy-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5203587.png)
![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)


![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)